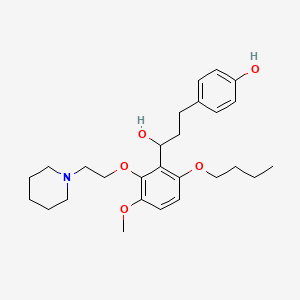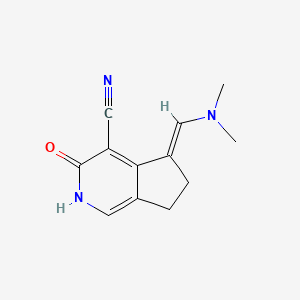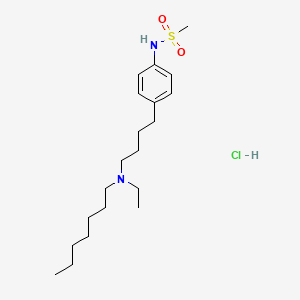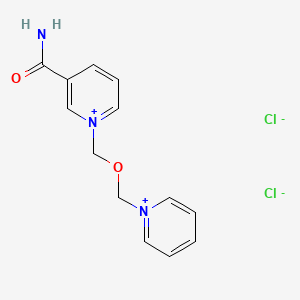
1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Acetylation: The indole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Condensation Reaction: The final step involves a condensation reaction between the acetylated indole and another indole derivative to form the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The compound might inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1,3-Dihydro-3-oxo-2H-indol-2-one: A simpler indole derivative with potential biological activities.
Uniqueness
1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other indole derivatives.
属性
CAS 编号 |
82349-12-0 |
|---|---|
分子式 |
C18H12N2O3 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
2-(1-acetyl-2-hydroxyindol-3-yl)indol-3-one |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)20-14-9-5-3-7-12(14)15(18(20)23)16-17(22)11-6-2-4-8-13(11)19-16/h2-9,23H,1H3 |
InChI 键 |
IFYDXNWZEWFJOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1O)C3=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



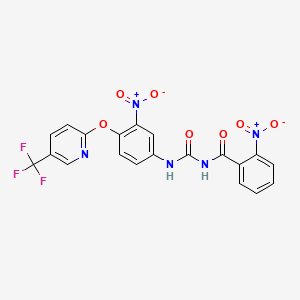

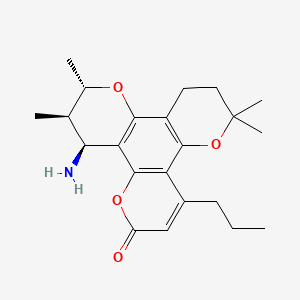
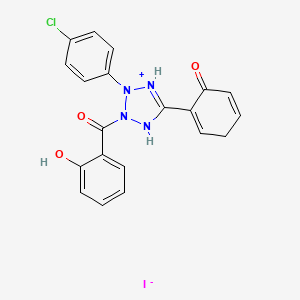

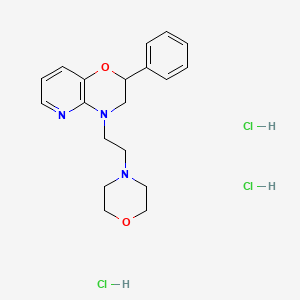
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
